molecular formula C9H11ClN2O B6611792 2-(2-aminoethoxy)benzonitrile hydrochloride CAS No. 263409-83-2

2-(2-aminoethoxy)benzonitrile hydrochloride

Cat. No. B6611792
CAS RN: 263409-83-2
M. Wt: 198.65 g/mol
InChI Key: SEHKPDYKEZQFOK-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)benzonitrile hydrochloride, commonly referred to as 2-AEBN-HCl, is a compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzonitrile, a type of organic compound found in many natural products. It is an essential building block for many organic compounds, and its derivatives have been used in a variety of applications, from pharmaceuticals to materials science.

Scientific Research Applications

Synthesis and Chemical Analysis

  • A study by Meng (2012) explored a method for synthesizing 4-substituted amino-quinazolines using 2-amino-benzonitrile, providing insights into synthetic pathways involving benzonitriles (Meng, 2012).
  • Research by Krishnakumar & Dheivamalar (2008) involved a density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile, an analogous compound, contributing to the vibrational spectral analysis of such compounds (Krishnakumar & Dheivamalar, 2008).

Chemical Reactions and Intermediates

  • Dong et al. (2015) described the synthesis of 2-(alkylamino)benzonitriles via rhodium-catalyzed cyanation, demonstrating the use of benzonitriles in complex chemical reactions (Dong et al., 2015).
  • Ju Xiu-lia (2015) discussed the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in HIV-1 reverse transcriptase inhibitors, showcasing the pharmaceutical relevance of benzonitrile derivatives (Ju Xiu-lia, 2015).

Environmental and Biological Implications

  • A review by Holtze et al. (2008) on benzonitrile herbicides like dichlobenil and bromoxynil highlighted the microbial degradation of these compounds in environmental settings, relevant to understanding the environmental fate of benzonitrile derivatives (Holtze et al., 2008).
  • The study of cytotoxic effects of benzonitrile pesticides by Lovecká et al. (2015) provides insights into the toxicological aspects of benzonitrile compounds, significant for assessing environmental and health risks (Lovecká et al., 2015).

Novel Applications in Chemistry

  • Kangani et al. (2008) reported on the controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles, demonstrating the versatility of benzonitrile compounds in chemical synthesis (Kangani et al., 2008).
  • The green synthesis of benzonitrile using ionic liquid by Li et al. (2019) represents an environmentally friendly approach in benzonitrile synthesis, contributing to sustainable chemical practices (Li et al., 2019).

properties

IUPAC Name

2-(2-aminoethoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-4-2-1-3-8(9)7-11;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHKPDYKEZQFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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